molecular formula C15H17NO2S B14444261 4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide CAS No. 72984-27-1

4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide

Cat. No.: B14444261
CAS No.: 72984-27-1
M. Wt: 275.4 g/mol
InChI Key: LNYSGUPQTHXQMJ-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1R)-1-phenylethylamine . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound in cancer research .

Properties

CAS No.

72984-27-1

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3/t13-/m1/s1

InChI Key

LNYSGUPQTHXQMJ-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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